

# Durability of Response to Parsaclisib in Long-Term Studies: A Comparative Analysis

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## Compound of Interest

Compound Name: *Parsaclisib Hydrochloride*

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Parsaclisib, a potent and highly selective next-generation inhibitor of phosphoinositide 3-kinase delta (PI3K $\delta$ ), has demonstrated significant and durable clinical responses in long-term studies for patients with relapsed or refractory (R/R) non-Hodgkin lymphomas (NHL), including follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL). This guide provides a comparative analysis of the long-term durability of response to parsaclisib with other approved targeted therapies for these indications, supported by experimental data from key clinical trials.

## Comparative Efficacy in Relapsed/Refractory Follicular Lymphoma

Parsaclisib has shown promising efficacy in patients with R/R FL who have received at least two prior systemic therapies. The CITADEL-203 trial provides the primary long-term data for parsaclisib in this setting. For comparison, other PI3K inhibitors such as idelalisib, duvelisib, copanlisib, and umbralisib are considered relevant alternatives.

Treatment (Trial)	Overall Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
Parsaclisib (CITADEL-203)	77.7% (daily dosing group)[1]	14.7 months (daily dosing group)[1]	15.8 months (daily dosing group)[1]
Idelalisib (NCT01282424)	56%[2][3]	11 months[2]	11 months[2]
Duvelisib (DYNAMO)	42.2%[1][4][5][6][7]	10 months[1][4][5][6][7]	9.5 months[1][4][5][6][7]
Copanlisib (CHRONOS-1)	59%[8]	12.2 months[8]	11.2 months[8]
Umbralisib (UNITY-NHL)	45.3%[9]	11.1 months[9]	10.6 months[9][10]

## Comparative Efficacy in Relapsed/Refractory Marginal Zone Lymphoma

In the setting of R/R MZL, parsaclisib has been evaluated in the CITADEL-204 trial. Key comparators include the BTK inhibitor ibrutinib and other PI3K inhibitors.

Treatment (Trial)	Overall Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
Parsaclisib (CITADEL-204)	58.3% (daily dosing group)[11]	12.2 months (daily dosing group)[11]	16.5 months (daily dosing group)[11]
Ibrutinib (NCT01980628)	58%[12][13]	27.6 months[12][13]	15.7 months[12][13]
Umbralisib (UNITY-NHL)	49.3%[9]	Not Reached[9]	Not Reached[9][10]

## Comparative Efficacy in Relapsed/Refractory Mantle Cell Lymphoma

The CITADEL-205 trial investigated piasaalisib in patients with R/R MCL, both with and without prior BTK inhibitor treatment. For BTK inhibitor-naïve patients, a comparison with BTK inhibitors like acalabrutinib and zanubrutinib is relevant.

Treatment (Trial)	Overall Response Rate (ORR)	Median Duration of Response (mDOR)	Median Progression-Free Survival (mPFS)
Piasaalisib (CITADEL-205, BTKi-naïve, daily dosing)	70.1% <a href="#">[14]</a> <a href="#">[15]</a>	12.1 months <a href="#">[14]</a> <a href="#">[15]</a>	11.1 months <a href="#">[16]</a>
Acalabrutinib (ACE-LY-004)	81% <a href="#">[17]</a> <a href="#">[18]</a>	28.6 months <a href="#">[17]</a>	22.0 months <a href="#">[17]</a>
Zanubrutinib (BGB-3111-206)	83.7%	Not Reached	33.0 months

## Experimental Protocols

### Piasaalisib (CITADEL-203, 204, 205)

- Study Design: These were Phase 2, multicenter, open-label, single-arm studies.[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Patient Population: Patients aged ≥18 years with histologically confirmed R/R FL, MZL, or MCL who had received a specified number of prior systemic therapies.[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) Key exclusion criteria included prior treatment with a PI3Kδ inhibitor.[\[22\]](#)
- Dosing Regimen: Patients initially received piasaalisib 20 mg once daily for 8 weeks. Subsequently, they were assigned to either a weekly dosing group (20 mg once weekly) or a daily dosing group (2.5 mg once daily). The daily dosing regimen was selected for further assessment.[\[11\]](#)[\[15\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

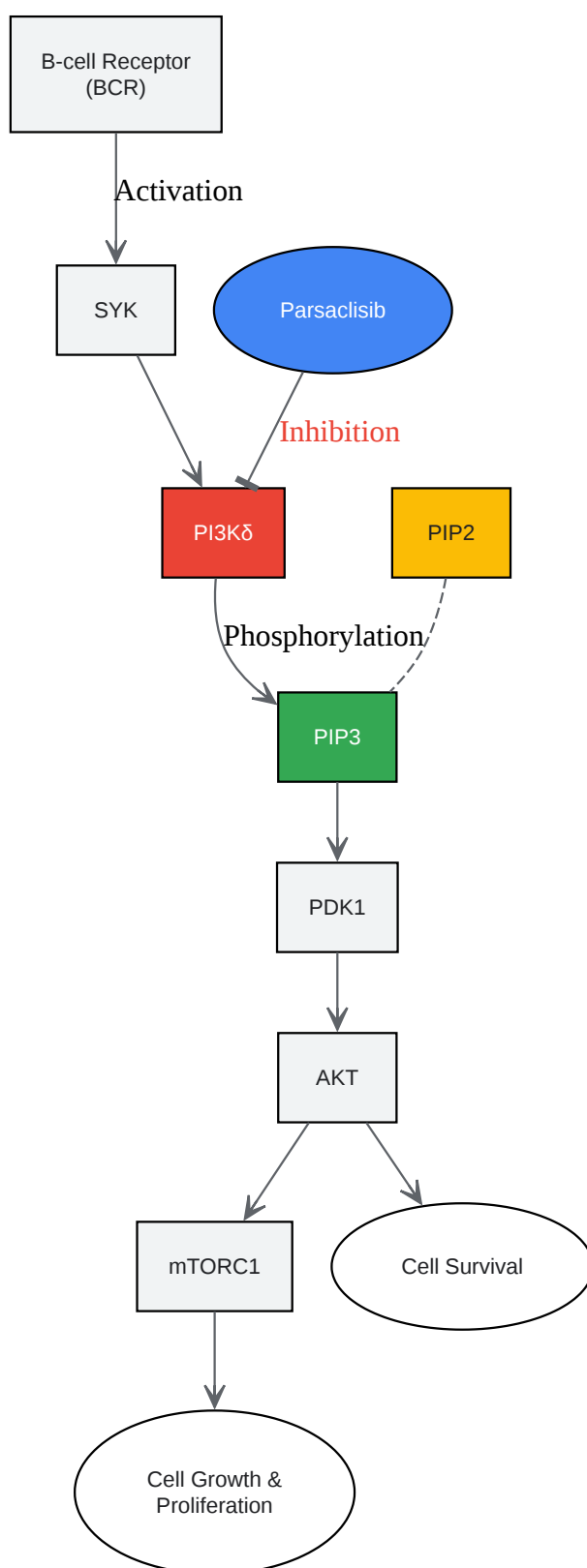
- Response Assessment: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee according to the Lugano classification.[20] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[20] Tumor assessments were conducted at regular intervals.

## Alternative Therapies (Selected Protocols)

- Copanlisib (CHRONOS-1): This was a Phase 2, single-arm study in patients with R/R indolent NHL. Copanlisib was administered as a 60 mg intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[23][24] The primary endpoint was ORR.[25]
- Ibrutinib (NCT01980628): A Phase 2, open-label, non-randomized study in patients with R/R MZL who had received at least one prior anti-CD20-based regimen.[13][26] Ibrutinib was administered orally at 560 mg once daily.[13] The primary endpoint was ORR.[26]
- Acalabrutinib (ACE-LY-004): This Phase 2, open-label study enrolled patients with R/R MCL who had received one to five prior therapies.[17] Acalabrutinib was given orally at 100 mg twice daily.[17][27] The primary endpoint was investigator-assessed ORR based on the Lugano classification.[17]
- Zanubrutinib (BGB-3111-206): A single-arm, open-label, multicenter Phase 2 study in patients with R/R MCL who had received at least one prior regimen. Zanubrutinib was administered orally. The primary endpoint was ORR.
- Idelalisib (NCT01282424): A Phase 2, open-label study in patients with indolent NHL refractory to rituximab and an alkylating agent.[2][3][28] Patients received idelalisib 150 mg orally twice daily.[2][28] The primary endpoint was ORR.[2]
- Duvelisib (DYNAMO): A Phase 2, open-label, single-arm study in patients with iNHL refractory to rituximab and chemotherapy or radioimmunotherapy.[1][4][5][6][7] Duvelisib was administered at 25 mg orally twice daily.[1][4][5][6][7] The primary endpoint was ORR.[1][4][5][6][7]
- Umbralisib (UNITY-NHL): A Phase 2b, multicohort study in patients with R/R iNHL.[29] Patients received umbralisib 800 mg orally once daily.[9] The primary endpoint was ORR.[30]

## Signaling Pathway and Experimental Workflow

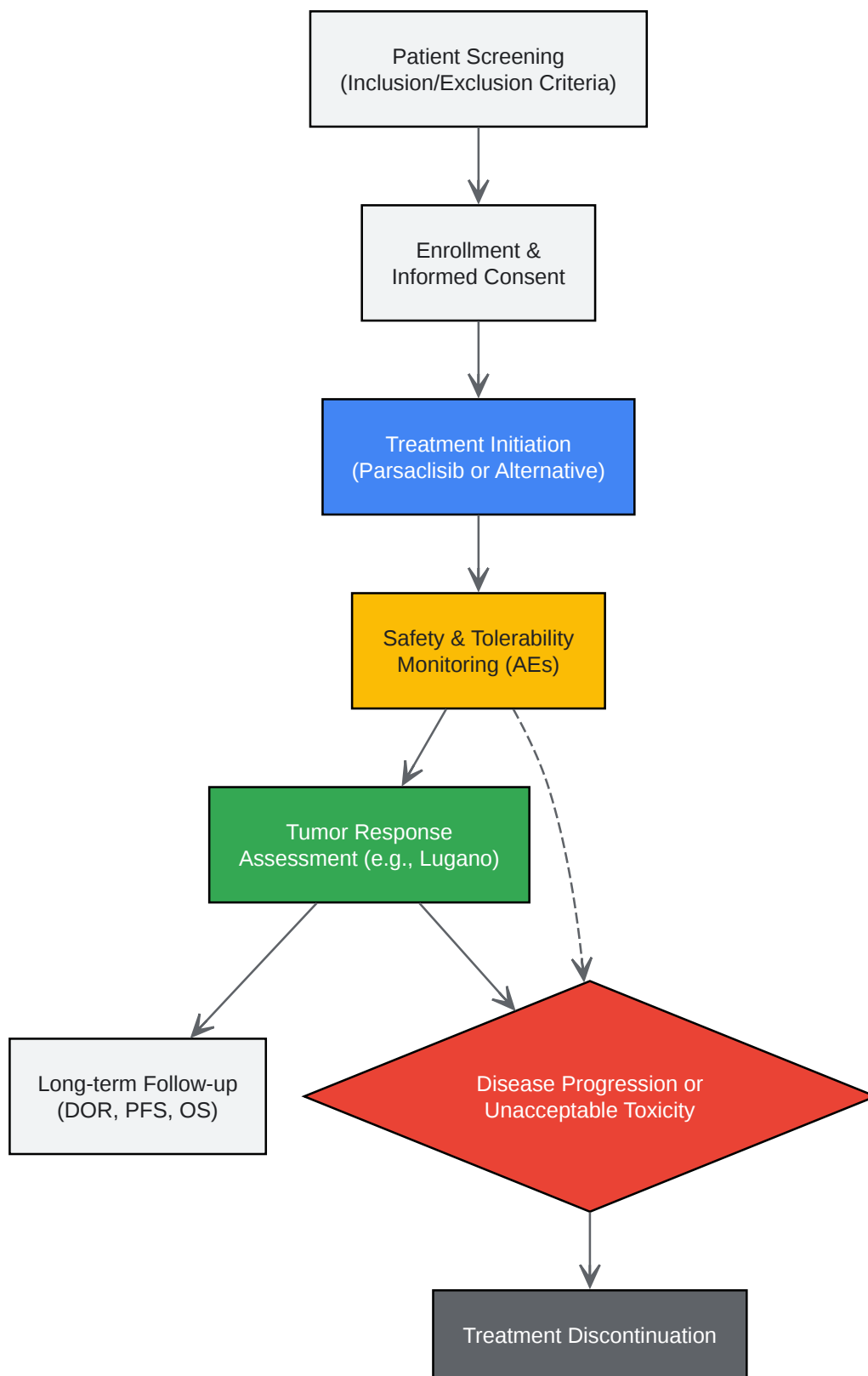
Parsaclisib functions by inhibiting the delta isoform of phosphoinositide 3-kinase (PI3K $\delta$ ), a critical component of the B-cell receptor (BCR) signaling pathway. Dysregulation of this pathway is a hallmark of many B-cell malignancies.



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Caption: PI3Kδ signaling pathway inhibited by Parsaclisib.

The following diagram illustrates a generalized workflow for the Phase 2 clinical trials discussed in this guide.



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